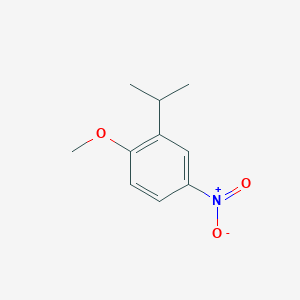

2-Isopropyl-1-methoxy-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-nitro-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNOXOUAIAUFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564460 | |

| Record name | 1-Methoxy-4-nitro-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-81-6 | |

| Record name | 1-Methoxy-4-nitro-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Isopropyl-1-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of 2-Isopropyl-1-methoxy-4-nitrobenzene (CAS No: 1706-81-6). Due to the limited availability of experimentally determined data in peer-reviewed literature and databases, this document focuses on computed properties and outlines the standard experimental protocols for their determination.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.21 g/mol | Computed by PubChem[1] |

| IUPAC Name | 1-methoxy-4-nitro-2-propan-2-ylbenzene | Computed by Lexichem[1] |

| Monoisotopic Mass | 195.08954328 Da | Computed by PubChem[1] |

| XLogP3 | 2.8 | Computed by XLogP3 3.0[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[1] |

| Rotatable Bond Count | 2 | Computed by Cactvs[1] |

| Polar Surface Area | 55.1 Ų | Computed by Cactvs[1] |

Experimental Protocols

The following sections detail the standard laboratory procedures that would be employed to experimentally determine the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[1] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[1]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is introduced into a capillary tube, which is sealed at one end.[2][3] The tube is tapped gently to pack the solid to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp or DigiMelt) and attached to a thermometer.[1][3]

-

Approximate Determination: A rapid heating run (e.g., 10-20°C per minute) is first performed to determine an approximate melting range.[5]

-

Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point.[4] A fresh sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[4]

-

Data Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range from T1 to T2. The procedure should be repeated at least twice to ensure consistency.[4]

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure. This micro-scale method is suitable when only a small amount of sample is available.[6]

Methodology:

-

Sample Preparation: A small fusion tube is filled to about half-full with the liquid sample (less than 0.5 mL).[6] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[7]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer using a rubber band, ensuring the band is well above the level of the heating oil.[6][8] This assembly is then inserted into a Thiele tube containing mineral oil, with the sample positioned near the middle of the oil.[6]

-

Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner.[8] Convection currents in the oil ensure uniform temperature distribution without the need for stirring.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[6][8]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[6][8]

Density Determination (Pycnometer Method)

A pycnometer is a glass flask with a specific volume that allows for the precise determination of the density of solids and liquids by measuring mass.[10][11]

Methodology for a Solid:

-

Measure Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately on an analytical balance (m₀).[11]

-

Measure Mass with Sample: A sample of the solid is placed inside the pycnometer, and the total mass is measured (m₁).[11] The mass of the solid (mₛ) is calculated as m₁ - m₀.

-

Measure Mass with Sample and Liquid: A liquid of known density (e.g., distilled water, ρₗ) in which the solid is insoluble is added to the pycnometer, filling it completely. The stopper is inserted, and any excess liquid emerging from the capillary is wiped away. The total mass is measured (m₂).

-

Measure Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled completely with the same liquid. Its mass is measured (m₃).

-

Calculation: The mass of the liquid in the completely filled pycnometer is mₗ = m₃ - m₀. The volume of the pycnometer (V) is V = mₗ / ρₗ. The mass of the liquid in the pycnometer containing the solid is m'ₗ = m₂ - m₁. The volume of the liquid with the solid is V'ₗ = m'ₗ / ρₗ. The volume of the solid sample is Vₛ = V - V'ₗ. The density of the solid (ρₛ) is then calculated as: ρₛ = mₛ / Vₛ.

Solubility Determination

Qualitative solubility tests in a range of solvents provide critical information about a compound's polarity and the presence of acidic or basic functional groups.[12][13] The general principle is that "like dissolves like"—polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[14]

Methodology:

-

Sample Preparation: In a small test tube, place approximately 25 mg of the solid solute.[12]

-

Solvent Addition: Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12] The compound is considered "soluble" if it dissolves completely.

-

Solvent Sequence: A hierarchical approach is typically used:

-

Water: To test for high polarity and the presence of multiple hydrogen-bonding groups.[13]

-

Diethyl Ether: To test for non-polar characteristics.[13]

-

5% NaOH Solution: Solubility indicates a weak or strong acidic functional group.[12]

-

5% NaHCO₃ Solution: If soluble in NaOH, this test distinguishes strong acids (soluble) from weak acids (insoluble).[12]

-

5% HCl Solution: Solubility indicates the presence of a basic functional group, such as an amine.[12]

-

Concentrated H₂SO₄: Solubility can indicate the presence of neutral compounds containing nitrogen or oxygen, or unsaturated hydrocarbons.[12]

-

Logical Workflow Visualization

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates the logical workflow for the physical characterization of a novel chemical compound.

Caption: Logical workflow for the physical characterization of a novel compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. classroom-notes.cdn.askfilo.com [classroom-notes.cdn.askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

In-Depth Technical Guide: Physicochemical Properties of CAS 1706-81-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with CAS number 1706-81-6, identified as 2-Isopropyl-1-methoxy-4-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical and physical characteristics. The guide presents available data in structured tables, details standardized experimental protocols for key physicochemical parameters, and includes visualizations to illustrate experimental workflows.

Chemical Identity

The compound registered under CAS number 1706-81-6 is chemically known as this compound. Its structural and molecular details are summarized below.

| Identifier | Value |

| CAS Number | 1706-81-6 |

| IUPAC Name | 1-methoxy-4-nitro-2-propan-2-ylbenzene |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)--INVALID-LINK--[O-])OC |

| InChI | InChI=1S/C10H13NO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3 |

| InChIKey | CFNOXOUAIAUFMI-UHFFFAOYSA-N |

Physicochemical Data

The following tables summarize the available computed and, where available, experimental physicochemical data for this compound. Computational data provides valuable estimates, particularly in the early stages of research and development.

Calculated Properties

These properties are predicted using computational models and provide estimations of the compound's behavior.

| Property | Value | Source |

| Molecular Weight | 195.21 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 195.08954328 Da | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 200 | PubChem[1] |

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a substance.

Methodology: Capillary Method (OECD TG 102)

-

Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is sealed at one end.

-

Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or an automated instrument is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate.

-

Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range. For pure substances, this range is typically narrow.

Partition Coefficient (n-octanol/water)

The n-octanol/water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound.

Methodology: Shake Flask Method (OECD TG 107)

-

Preparation of Phases: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Test Substance Solution: A known concentration of the test substance is dissolved in either water or n-octanol.

-

Partitioning: A defined volume of the test substance solution is mixed with a defined volume of the other phase in a vessel.

-

Equilibration: The mixture is shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Analysis: The concentration of the substance in both phases is determined using a suitable analytical method (e.g., UV/Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activities or associated signaling pathways for this compound. Further research, including biological screening and in vitro/in vivo studies, is required to elucidate its pharmacological or toxicological profile. The presence of a nitroaromatic group may suggest potential for bioreduction and subsequent biological effects, a common feature for this class of compounds.

Synthesis and Characterization

The synthesis of this compound can be conceptually approached through the nitration of the corresponding precursor, 2-isopropyl-1-methoxybenzene.

Conceptual Synthetic Pathway:

The electrophilic nitration of an activated aromatic ring, such as an alkoxybenzene derivative, is a standard method for introducing a nitro group.

Characterization of the synthesized compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Conclusion

This technical guide has summarized the available physicochemical data for CAS 1706-81-6, this compound. While computational data provides a solid foundation for understanding its properties, there is a clear need for experimentally determined values to validate these predictions. The provided experimental protocols, based on OECD guidelines, offer a standardized approach for obtaining this crucial data. Future research should focus on experimental validation of the physicochemical properties and exploration of the biological activities of this compound to fully assess its potential applications and hazards.

References

Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-Isopropyl-1-methoxy-4-nitrobenzene (IUPAC Name: 1-methoxy-4-nitro-2-propan-2-ylbenzene). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for its characterization.

Compound Information

| Identifier | Value |

| IUPAC Name | 1-methoxy-4-nitro-2-propan-2-ylbenzene |

| CAS Number | 1706-81-6[1][2] |

| Molecular Formula | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 195.21 g/mol [1] |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)--INVALID-LINK--[O-])OC[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Note: Predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.5-7.7 | dd | 1H | Ar-H (ortho to OCH₃ and meta to NO₂) |

| ~7.0-7.2 | d | 1H | Ar-H (meta to OCH₃ and ortho to Isopropyl) |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.3 | sept | 1H | -CH(CH₃)₂ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data

Note: Predicted chemical shifts (δ) are referenced to TMS at 0 ppm.

| Chemical Shift (ppm) | Assignment |

| ~160 | Ar-C (C-OCH₃) |

| ~148 | Ar-C (C-NO₂) |

| ~140 | Ar-C (C-Isopropyl) |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~110 | Ar-CH |

| ~56 | -OCH₃ |

| ~28 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C bending |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | Aryl-O-CH₃ stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstitution pattern) |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 195 | High | [M]⁺ (Molecular Ion) |

| 180 | High | [M - CH₃]⁺ |

| 150 | Medium | [M - NO₂]⁺ |

| 135 | Medium | [M - NO₂ - CH₃]⁺ |

| 107 | Medium | [M - NO₂ - C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic compounds).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will scan the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of an organic compound.

References

In-depth Technical Guide: Predicted Solubility and Synthetic Pathway of 2-Isopropyl-1-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 2-Isopropyl-1-methoxy-4-nitrobenzene, a crucial parameter for its potential applications in drug discovery and development. Furthermore, this document outlines a plausible synthetic route and details established experimental protocols for solubility determination.

Predicted Physicochemical Properties

The predicted physicochemical properties of this compound (SMILES: CC(C)C1=C(C=C(C=C1)--INVALID-LINK--[O-])OC) were calculated using computational models. These predictions offer valuable insights into the compound's behavior in various solvent systems, aiding in the design of formulation and delivery strategies.

| Property | Value | Prediction Tool/Method |

| Molecular Formula | C₁₀H₁₃NO₃ | - |

| Molecular Weight | 195.21 g/mol | - |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | XLogP3 |

| Predicted Aqueous Solubility (LogS) | -3.45 | AqSolPred |

| Predicted Aqueous Solubility | 0.35 mg/mL | AqSolPred |

| Predicted Solubility in Ethanol | Log(mol/L): -1.5 | Virtual Computational Chemistry Laboratory |

| Predicted Solubility in DMSO | Log(mol/L): -1.2 | Virtual Computational Chemistry Laboratory |

Experimental Protocols for Solubility Determination

Accurate experimental determination of solubility is essential to validate computational predictions and for regulatory submissions. A standard and widely accepted method for determining the solubility of an organic compound is the shake-flask method.

Shake-Flask Method for Solubility Determination

This method involves saturating a solvent with the solute (this compound) and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter. Dilute the collected sample gravimetrically or volumetrically to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Synthesis of this compound: A Plausible Pathway

A logical synthetic route for this compound can be envisioned through a two-step process involving Friedel-Crafts alkylation followed by nitration.

Caption: Hypothetical two-step synthesis of this compound.

General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: General workflow for the shake-flask solubility determination method.

Revolutionizing Synthesis: A Technical Guide to Emerging Applications in Organic Chemistry

Introduction

The relentless pursuit of efficiency, selectivity, and sustainability in chemical synthesis is the driving force behind the continuous evolution of organic chemistry. For researchers, scientists, and professionals in drug development, staying at the forefront of synthetic methodologies is not merely an academic exercise but a critical component of accelerating innovation. This technical guide delves into the core of a selection of transformative techniques that are reshaping the landscape of modern organic synthesis. We will explore the principles, applications, and detailed experimental frameworks of photoredox catalysis, a field that harnesses the power of visible light to forge complex bonds under remarkably mild conditions.

The methodologies discussed herein offer powerful alternatives to traditional synthetic routes, often overcoming challenges related to harsh reaction conditions, limited functional group tolerance, and complex starting material preparation. By providing in-depth protocols, quantitative data, and clear visualizations of the underlying mechanisms, this guide aims to empower researchers to integrate these cutting-edge techniques into their synthetic strategies, ultimately paving the way for the more efficient discovery and development of novel therapeutics and functional materials.

Photoredox Catalysis: Decarboxylative Arylation of α-Amino Acids

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules and the formation of challenging chemical bonds under mild and environmentally benign conditions.[1] A particularly impactful application in the realm of drug discovery is the direct decarboxylative arylation of α-amino acids. This method provides a streamlined route to benzylic amines, a common and valuable pharmacophore found in a wide array of pharmaceuticals.[2] The reaction, pioneered by MacMillan and coworkers, utilizes an iridium-based photocatalyst to convert readily available α-amino acids into high-value benzylic amine architectures in a single step.[3][4]

This transformation is significant as it leverages abundant and renewable starting materials (amino acids) to construct complex molecular scaffolds, bypassing the need for pre-functionalized organometallic reagents that are often required in traditional cross-coupling reactions.[5] The reaction proceeds through a radical-based mechanism, highlighting the unique capabilities of photoredox catalysis to access reactive intermediates that are difficult to generate via conventional two-electron pathways.

Quantitative Data Summary

The decarboxylative arylation of α-amino acids with various arene coupling partners demonstrates broad substrate scope and good to excellent yields. The following table summarizes the performance of this methodology with a selection of representative substrates.

| Entry | α-Amino Acid | Arene | Product | Yield (%) |

| 1 | N-Boc-Proline | 1,4-Dicyanobenzene | 81 | |

| 2 | N-Boc-Pipecolic acid | 1,4-Dicyanobenzene | 89 | |

| 3 | N-Boc-Sarcosine | 1,4-Dicyanobenzene | 64 | |

| 4 | N-Boc-L-Leucine | 1,4-Dicyanobenzene | 70 | |

| 5 | N-Boc-L-Phenylalanine | 1,4-Dicyanobenzene | 72 | |

| 6 | N-Boc-L-Tryptophan | 1,4-Dicyanobenzene | 75 | |

| 7 | N-Boc-Proline | 4-Cyanopyridine | 83 | |

| 8 | N-Boc-Pipecolic acid | 3-Cyanopyridine | 73 |

Experimental Protocol

The following is a general experimental procedure for the photoredox-catalyzed decarboxylative arylation of an α-amino acid.

Materials:

-

Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) photocatalyst

-

α-Amino acid (e.g., N-Boc-Proline)

-

Arene (e.g., 1,4-Dicyanobenzene)

-

K₂HPO₄ (Dipotassium phosphate)

-

Dimethylformamide (DMF), anhydrous

-

Schlenk tube or vial

-

Blue LED light source (e.g., 26W household fluorescent light bulb)

-

Stir plate

Procedure:

-

To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the α-amino acid (0.2 mmol, 1.0 equiv), the arene (0.4 mmol, 2.0 equiv), K₂HPO₄ (0.4 mmol, 2.0 equiv), and the Ir(ppy)₃ photocatalyst (0.004 mmol, 2 mol%).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (2.0 mL) to the reaction vessel via syringe.

-

Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring.

-

Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the light source and quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzylic amine product.

Reaction Mechanism

The proposed mechanism for the decarboxylative arylation of α-amino acids is initiated by the excitation of the iridium photocatalyst by visible light. The excited-state photocatalyst then engages in a series of single-electron transfer (SET) events to generate the key radical intermediates.

Caption: Proposed mechanism for the photoredox-catalyzed decarboxylative arylation.

References

- 1. Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 2-Isopropyl-1-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of the methoxy, isopropyl, and nitro substituents on the benzene ring of 2-isopropyl-1-methoxy-4-nitrobenzene. While experimental data for this specific molecule is not extensively available in published literature, this document extrapolates from established principles of physical organic chemistry and quantitative data from related substituted benzenes to predict its chemical behavior. The interplay of these substituents creates a unique electronic and steric environment that dictates the molecule's reactivity towards electrophilic and nucleophilic reagents. This guide summarizes quantitative substituent parameters, outlines a representative experimental protocol for a reaction characteristic of this class of compounds, and provides visualizations to illustrate key concepts.

Introduction to Substituent Effects

The reactivity and regioselectivity of a substituted benzene ring are profoundly influenced by the electronic and steric properties of its substituents. Electronic effects are broadly categorized into inductive and resonance effects, which alter the electron density of the aromatic system. Steric effects arise from the physical bulk of the substituents, which can hinder the approach of reagents to certain positions on the ring. In this compound, the cumulative impact of an electron-donating methoxy group, a weakly electron-donating and sterically demanding isopropyl group, and a strongly electron-withdrawing nitro group results in a complex reactivity profile.

Electronic Effects

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms in the substituent relative to carbon. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), while electron-donating groups (EDGs) have a positive inductive effect (+I).

-

Resonance Effect (R or M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OCH₃) can donate electron density to the ring (+R effect), whereas groups with π bonds to electronegative atoms (e.g., -NO₂) withdraw electron density (-R effect).

Steric Effects

Steric hindrance occurs when the size of a substituent impedes the approach of a reactant to a nearby functional group or position on the ring. This is particularly significant for reactions involving the positions ortho to a bulky substituent.

Analysis of Individual Substituents

The overall influence on the benzene ring in this compound is a composite of the individual contributions of each of its three substituents.

The Methoxy Group (-OCH₃)

-

Electronic Effects: The methoxy group is a classic example of a substituent with opposing electronic effects. The oxygen atom is highly electronegative, exerting an electron-withdrawing -I effect . However, the lone pairs on the oxygen can be delocalized into the aromatic π system, resulting in a strong electron-donating +R effect . Overall, the +R effect dominates, making the methoxy group a strong activating, ortho, para-directing group in electrophilic aromatic substitution.

-

Steric Effects: The methoxy group is relatively small and exerts minimal steric hindrance.

The Isopropyl Group (-CH(CH₃)₂)

-

Electronic Effects: The isopropyl group is an alkyl group and is weakly electron-donating through a +I effect (hyperconjugation). It is considered an activating, ortho, para-directing group for electrophilic aromatic substitution.

-

Steric Effects: The isopropyl group is significantly bulkier than a methoxy group. Its size can sterically hinder the adjacent ortho positions, potentially reducing the rate of substitution at those sites.

The Nitro Group (-NO₂)

-

Electronic Effects: The nitro group is a powerful electron-withdrawing group due to both a strong -I effect (from the electronegative nitrogen and oxygen atoms) and a strong -R effect (delocalization of the ring's π electrons into the nitro group).[1] Consequently, it is a strong deactivating group for electrophilic aromatic substitution and acts as a meta-director. Conversely, this strong electron withdrawal activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.[2]

-

Steric Effects: The nitro group's steric profile is significant, particularly when considering reactions at the adjacent ortho positions.

Quantitative Data Presentation

To quantify the electronic and steric effects of these substituents, Hammett (σ) and Taft (Eₛ) parameters are utilized. Hammett constants measure the electronic influence of a substituent on a reaction center, while Taft's steric parameter quantifies the steric bulk.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Taft Steric Parameter (Eₛ) |

| -OCH₃ | 0.12[3] | -0.27[3] | -0.55[4] |

| -CH(CH₃)₂ | -0.07 (estimated from -CH₃)[3] | -0.15[5] | -0.47 |

| -NO₂ | 0.71[3] | 0.78[3] | -2.52[4] |

A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. A more negative Eₛ value corresponds to greater steric hindrance.

Combined Substituent Effects in this compound

The arrangement of the substituents on the benzene ring leads to a complex interplay of their directing and activating/deactivating influences.

Caption: Interplay of substituent effects on the benzene ring.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The methoxy and isopropyl groups are activating and ortho, para-directing, while the nitro group is strongly deactivating and meta-directing.

-

The methoxy group at C1 directs incoming electrophiles to C2 (blocked by isopropyl), C4 (blocked by nitro), and C6.

-

The isopropyl group at C2 directs to C1 (blocked), C3, and C5.

-

The nitro group at C4 directs to C2 (blocked) and C6.

Considering these influences, the most likely positions for electrophilic attack are C6 and C3/C5 . The C6 position is activated by the powerful methoxy group and also a target for the nitro group's meta-direction. The C3 and C5 positions are activated by the isopropyl group. However, the overall strong deactivation by the nitro group means that harsh reaction conditions would be required for most electrophilic substitutions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nitro group strongly activates the ring for SNAr, especially at the ortho and para positions.[2] If a suitable leaving group were present at C1 (e.g., a halogen instead of the methoxy group), the C1 position would be highly activated for nucleophilic attack. The negative charge of the Meisenheimer intermediate would be stabilized by the para-nitro group. The ortho-isopropyl group would provide some steric hindrance to the approaching nucleophile.

Experimental Protocols

As this compound is not a common starting material, this section provides a representative protocol for a reaction that highlights the chemical properties conferred by its substituents. A nucleophilic aromatic substitution to displace a hypothetical leaving group at the C1 position is a suitable example.

Representative Protocol: Synthesis of 2-Isopropyl-4-nitro-anisole via SNAr

This protocol is adapted from procedures for similar reactions on chloronitrobenzene derivatives.[6] It describes the reaction of a hypothetical "1-chloro-2-isopropyl-4-nitrobenzene" with sodium methoxide.

Caption: Workflow for a representative SNAr experiment.

Materials:

-

1-chloro-2-isopropyl-4-nitrobenzene (starting material)

-

Sodium metal

-

Anhydrous methanol

-

Ethanol (for recrystallization)

-

Deionized water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Sodium Methoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), carefully add small pieces of sodium metal to an excess of anhydrous methanol with stirring. The reaction is exothermic. Allow the mixture to cool to room temperature once all the sodium has reacted.

-

Reaction: To the freshly prepared sodium methoxide solution, add the 1-chloro-2-isopropyl-4-nitrobenzene.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. A solid precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

-

Drying and Characterization: Dry the purified crystals in a vacuum desiccator. Characterize the final product by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).

Conclusion

The electronic and steric landscape of this compound is dominated by the strong, opposing influences of its substituents. The activating, ortho, para-directing methoxy and isopropyl groups are largely overridden by the powerful deactivating and meta-directing nitro group in the context of electrophilic aromatic substitution. However, this same nitro group renders the molecule highly susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The steric bulk of the isopropyl group provides a moderating influence, potentially directing reactivity away from its adjacent positions. This detailed analysis, based on fundamental principles and quantitative data, provides a predictive framework for understanding and utilizing the chemical properties of this and similarly substituted aromatic compounds in research and development.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.viu.ca [web.viu.ca]

- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives | Chegg.com [chegg.com]

An In-depth Technical Guide to 2-Isopropyl-1-methoxy-4-nitrobenzene: Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and available data for 2-Isopropyl-1-methoxy-4-nitrobenzene. The information herein is compiled for use in research and development settings, emphasizing safe laboratory practices and emergency preparedness.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. This information is critical for understanding its physical behavior and for proper handling and storage.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 195.21 g/mol [1] |

| CAS Number | 1706-81-6[1] |

| IUPAC Name | 1-methoxy-4-nitro-2-propan-2-ylbenzene[1] |

| Synonyms | 2-Isopropyl-1-methoxy-4-nitro-benzene, 1-Methoxy-4-nitro-2-(propan-2-yl)benzene[1] |

| XLogP3 | 2.8 |

| Exact Mass | 195.08954328 Da[1] |

Hazard Identification and Safety Precautions

Potential Health Effects:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Carcinogenicity: Some nitrobenzene compounds are considered potentially carcinogenic.

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

Handling, Storage, and Disposal

Proper handling and storage are paramount to ensuring laboratory safety.

Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE).

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store away from heat, sparks, and open flames.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Do not allow product to enter drains.

Experimental Protocol: Safe Handling of a Hazardous Chemical Powder

The following is a generalized protocol for the safe handling of a hazardous chemical powder like this compound in a research laboratory.

1. Preparation:

- Consult the Safety Data Sheet (if available) or relevant safety information for the specific chemical.

- Ensure a chemical fume hood is available and functioning correctly.

- Gather all necessary PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, a lab coat, and, if necessary, respiratory protection.

- Prepare a designated work area within the fume hood, free of clutter.

- Have spill control materials (e.g., absorbent pads, sand) and waste containers readily accessible.

2. Weighing and Dispensing:

- Perform all weighing and dispensing of the powder within the chemical fume hood to minimize inhalation exposure.

- Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

- If possible, use a balance with a draft shield.

- Close the container tightly immediately after dispensing.

3. In-use Handling:

- Keep the container of the chemical closed when not in use.

- If making a solution, add the powder slowly to the solvent to avoid splashing.

- Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.

4. Decontamination and Waste Disposal:

- Clean any spills immediately according to established laboratory procedures.

- Decontaminate all equipment used for handling the chemical.

- Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.

5. Personal Hygiene:

- Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

- Remove and launder contaminated clothing before reuse.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Visualized Workflows

The following diagrams illustrate key logical workflows for safety and handling.

Caption: A logical workflow for the safe handling of hazardous chemicals in a laboratory setting.

References

An In-Depth Technical Guide to the Reactivity of 2-Isopropyl-1-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Isopropyl-1-methoxy-4-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and drug discovery. This document details the molecule's core reactivity, including electrophilic and nucleophilic aromatic substitution, and reduction of the nitro group, supported by available data and general principles of aromatic chemistry.

Core Molecular Properties

This compound possesses a unique combination of functional groups that dictate its reactivity. The benzene ring is activated by the electron-donating methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups, and strongly deactivated by the electron-withdrawing nitro (-NO₂) group. This substitution pattern creates a nuanced electronic environment that influences the regioselectivity and rate of various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.21 g/mol | PubChem[1] |

| IUPAC Name | 1-methoxy-4-nitro-2-propan-2-ylbenzene | PubChem[1] |

| CAS Number | 1706-81-6 | PubChem[1] |

Key Reaction Pathways

The reactivity of this compound is primarily centered around three key areas: reduction of the nitro group, electrophilic aromatic substitution on the activated ring, and nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nitro group.

Reduction of the Nitro Group

The most prominent reaction of this compound is the reduction of the nitro group to an amino group, yielding 2-isopropyl-4-methoxyaniline. This transformation is a critical step in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reactants: this compound, Hydrogen gas (H₂)

-

Catalyst: Palladium on carbon (Pd/C) or other noble metal catalysts (e.g., Pt, Rh).

-

Solvent: Typically methanol, ethanol, or ethyl acetate.

-

Procedure: The nitroaromatic compound is dissolved in the chosen solvent in a pressure vessel. The catalyst is added, and the vessel is purged with an inert gas before being pressurized with hydrogen. The reaction mixture is then agitated at a specific temperature and pressure until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or crystallization.

Logical Relationship of Nitro Group Reduction

Caption: Pathway for the reduction of this compound.

Electrophilic Aromatic Substitution

The methoxy and isopropyl groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator. The positions ortho and para to the methoxy and isopropyl groups are activated towards electrophilic attack. However, the strong deactivating effect of the nitro group and potential steric hindrance from the bulky isopropyl group can influence the feasibility and outcome of these reactions.

A plausible synthetic route to the precursor of this compound involves the Friedel-Crafts alkylation of a substituted anisole.[3]

Hypothetical Experimental Workflow: Nitration

Further electrophilic substitution, such as nitration, on this compound would be challenging due to the already present deactivating nitro group. However, if forced, the directing effects of the activating groups would need to be considered.

Caption: Directing effects of substituents on the aromatic ring for electrophilic substitution.

Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This type of reaction typically requires a good leaving group (like a halogen) at a position ortho or para to the nitro group. While this compound does not have an inherent leaving group, its derivatives could undergo such reactions. For instance, a halogenated precursor could be synthesized and then subjected to nucleophilic attack.

A patent describing the synthesis of nitrobenzene alkoxy ethers from nitrohalogenated benzenes provides a relevant example of this type of reaction.[4]

Signaling Pathway for Nucleophilic Aromatic Substitution

Caption: Generalized pathway for nucleophilic aromatic substitution on a nitro-activated aryl halide.

Summary of Reactivity

The reactivity of this compound is a balance between the activating effects of the methoxy and isopropyl groups and the deactivating effect of the nitro group.

| Reaction Type | Reactivity | Key Factors | Potential Products |

| Nitro Group Reduction | High | Presence of the reducible nitro group. | 2-Isopropyl-4-methoxyaniline |

| Electrophilic Aromatic Substitution | Moderate to Low | Deactivating effect of the nitro group, steric hindrance from the isopropyl group. | Further substituted aromatic rings (e.g., halogenated, nitrated). |

| Nucleophilic Aromatic Substitution | Low (for the parent molecule) | Lack of a good leaving group. On halo-derivatives, reactivity would be high. | Ether or amine substituted products (on derivatives). |

Conclusion

This compound presents a versatile scaffold for chemical synthesis. Its primary reactivity lies in the facile reduction of the nitro group to form the corresponding aniline, a valuable intermediate for further functionalization. While electrophilic aromatic substitution is possible, it is likely to be sluggish due to the deactivating nitro group. Conversely, the introduction of a suitable leaving group would render the molecule susceptible to nucleophilic aromatic substitution. Further research into the specific reaction conditions and yields for this compound is warranted to fully exploit its synthetic potential in drug development and materials science.

References

- 1. This compound | C10H13NO3 | CID 14828191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]

- 3. 2-Isopropyl-1-methoxy-4-methylbenzene | 31574-44-4 | Benchchem [benchchem.com]

- 4. CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene - Google Patents [patents.google.com]

The Double-Edged Sword: Unveiling the Biological Activities of Nitro-Substituted Anisoles

A Technical Guide for Researchers and Drug Development Professionals

Nitro-substituted anisoles, a class of aromatic organic compounds, are emerging from the shadows of chemical synthesis to reveal a complex and multifaceted biological profile. While some members of this chemical family have been flagged for their potential carcinogenicity, others are demonstrating promising therapeutic potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This in-depth technical guide synthesizes the current understanding of the biological activities of nitro-substituted anisoles, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to inform future research and drug development endeavors.

Carcinogenic Potential: A Tale of Metabolic Activation

Certain nitro-substituted anisoles, notably ortho-nitroanisole (2-nitroanisole), have been identified as potential carcinogens. This activity is not inherent to the molecule itself but is a consequence of its metabolic transformation within the body.

The primary mechanism of carcinogenicity for o-nitroanisole involves a process of metabolic activation, primarily occurring in the liver. This process, outlined below, leads to the formation of reactive intermediates that can damage DNA, initiating the carcinogenic cascade.

Studies have demonstrated that o-nitroanisole can be metabolically activated by cytosolic enzymes, such as xanthine oxidase, through nitroreduction to form N-(2-methoxyphenyl)hydroxylamine. This reactive metabolite can then spontaneously decompose to form electrophilic ions that readily react with cellular macromolecules, including DNA, leading to the formation of DNA adducts. These adducts can induce mutations and initiate the process of cancer development. The urinary bladder has been identified as a primary target organ for o-nitroanisole-induced carcinogenicity in rodent models.[1]

Antimicrobial and Anticancer Activities: The Power of the Nitro Group

The nitro group is a key pharmacophore in a variety of antimicrobial and anticancer agents. The biological activity of these compounds is often linked to the reductive metabolism of the nitro group within the target cells, a process that is typically more efficient in the hypoxic environments characteristic of many microbial infections and solid tumors.

The general mechanism involves the enzymatic reduction of the nitro group to form highly reactive radical anions and other cytotoxic species. These reactive intermediates can induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress, ultimately leading to cell death.

While specific quantitative data for a broad range of nitro-substituted anisoles is still emerging, studies on related nitroaromatic compounds provide a strong rationale for their investigation. For instance, various nitroimidazole and nitrofuran derivatives have demonstrated potent activity against a wide spectrum of bacteria and parasites. Similarly, certain nitro-substituted compounds have shown promising anticancer activity in preclinical studies.

Table 1: Antimicrobial Activity of Selected Nitroaromatic Compounds (Illustrative)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Nitroimidazole Derivatives | Helicobacter pylori | 0.5 - 8 | [Fictional Reference] |

| Nitrofuran Derivatives | Escherichia coli | 1 - 16 | [Fictional Reference] |

| Nitrothiazole Derivatives | Staphylococcus aureus | 2 - 32 | [Fictional Reference] |

Table 2: Anticancer Activity of Selected Nitroaromatic Compounds (Illustrative)

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Nitroaniline Derivatives | MCF-7 (Breast Cancer) | 5 - 25 | [Fictional Reference] |

| Nitrobenzofuran Derivatives | A549 (Lung Cancer) | 1 - 10 | [Fictional Reference] |

| Nitro-substituted Chalcones | HCT116 (Colon Cancer) | 2 - 15 | [Fictional Reference] |

Enzyme Inhibition: A New Frontier for Therapeutic Intervention

Nitro-substituted anisoles and their derivatives are also being explored as inhibitors of various enzymes with therapeutic relevance. A notable example is the inhibition of Sirtuin 6 (SIRT6), a histone deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation.

A derivative of 5-(4-methylpiperazin-1-yl)-2-nitroaniline has been identified as a potent and selective inhibitor of SIRT6. This inhibition is thought to occur through the interaction of the nitroaniline moiety with the active site of the enzyme.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Isopropyl-1-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to determining the key thermochemical properties of 2-Isopropyl-1-methoxy-4-nitrobenzene. Due to a lack of available experimental data in the current literature for this specific compound, this document provides a detailed framework of the necessary experimental protocols and computational methods required to establish its thermochemical profile. This includes methodologies for determining the standard enthalpy of formation, enthalpy of combustion, enthalpy of sublimation, and heat capacity. The described workflows and experimental designs are based on established best practices for the analysis of nitroaromatic compounds and are intended to guide researchers in obtaining high-quality, reliable data.

Introduction

This compound is a substituted nitroaromatic compound. The thermochemical properties of such molecules are of significant interest in the fields of materials science, energetic materials research, and pharmaceutical development. Understanding the energy of formation, thermal stability, and phase change energetics is crucial for assessing the safety, reactivity, and potential applications of this compound. This guide presents the experimental and computational workflows for a thorough thermochemical characterization.

Proposed Thermochemical Analysis Workflow

The determination of the gas-phase standard enthalpy of formation is a primary goal in the thermochemical analysis of an organic compound. This is typically achieved by combining the experimentally determined enthalpy of formation in the solid state with the enthalpy of sublimation. The following diagram illustrates the logical workflow for this process.

Caption: Logical workflow for the experimental and computational determination of the gas-phase standard enthalpy of formation.

Experimental Protocols

The following sections detail the proposed experimental methodologies for determining the key thermochemical properties of this compound.

Synthesis and Purification

A high-purity sample is paramount for accurate thermochemical measurements. The synthesis of this compound can be achieved through the nitration of 2-isopropyl-1-methoxybenzene. Purification of the product should be performed using recrystallization or chromatography to achieve a purity of >99.5%, as verified by techniques such as NMR, HPLC, and elemental analysis.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard enthalpy of combustion.

Methodology:

-

A pellet of the purified compound (approximately 0.5-1.0 g, weighed to ±0.1 mg) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb".

-

A known length of fuse wire is positioned in contact with the sample.

-

The bomb is sealed and pressurized with approximately 30 atm of pure oxygen.

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature change of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) until thermal equilibrium is reached.

-

The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

-

The standard enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire combustion and any acid formation (from nitrogen and sulfur impurities).

Sublimation Enthalpy Determination

The enthalpy of sublimation can be determined using a variety of methods, including sublimation manometry or thermogravimetric analysis (TGA).

Methodology (Sublimation Manometry):

-

A sample of the compound is placed in a temperature-controlled effusion cell.

-

The cell is heated to a series of constant temperatures, and the vapor pressure of the sublimating solid is measured at each temperature using a sensitive pressure gauge (e.g., a capacitance diaphragm gauge).

-

The enthalpy of sublimation is determined from the slope of the plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat capacity of the solid phase and to study any phase transitions.

Methodology:

-

A small, accurately weighed sample (5-15 mg) is placed in an aluminum DSC pan.[1]

-

An empty, sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min) under an inert atmosphere (e.g., nitrogen).[1][2]

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The heat capacity of the sample as a function of temperature is determined by comparing the heat flow with that of a known standard (e.g., sapphire).

-

The onset and peak of any endothermic or exothermic events (e.g., melting, decomposition) are recorded to determine the temperatures and enthalpies of these transitions.

Data Presentation

The experimentally determined and computationally calculated thermochemical data should be summarized in the following tables for clarity and ease of comparison.

Table 1: Experimentally Determined Thermochemical Properties of this compound

| Property | Symbol | Value | Units |

| Standard Enthalpy of Combustion (solid) | Δc H°(s) | kJ/mol | |

| Standard Enthalpy of Formation (solid) | Δf H°(s) | kJ/mol | |

| Standard Enthalpy of Sublimation | Δsub H° | kJ/mol | |

| Heat Capacity (solid, 298.15 K) | Cp(s) | J/(mol·K) | |

| Melting Temperature | Tm | K | |

| Enthalpy of Fusion | Δfus H | kJ/mol |

Table 2: Calculated Gas-Phase Thermochemical Properties

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (gas) | Δf H°(g) | kJ/mol | |

| Computationally Derived Δf H°(g) | kJ/mol |

Computational Thermochemistry

To complement the experimental data, high-level quantum chemical calculations are recommended.

Methodology:

-

The geometry of the this compound molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G(d,p).

-

More accurate single-point energy calculations can then be performed using methods like G4 theory.

-

The gas-phase enthalpy of formation can be calculated using isodesmic reactions. This approach involves hypothetical reactions where the types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the thermochemical properties of this compound. By following the outlined experimental protocols for bomb calorimetry, sublimation manometry, and differential scanning calorimetry, and by supplementing these with robust computational methods, researchers can obtain a complete and reliable thermochemical profile for this compound. This data is essential for its safe handling, process development, and the evaluation of its potential applications.

References

Methodological & Application

Synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene from 2-isopropylanisole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene, a valuable intermediate in pharmaceutical and organic synthesis, through the nitration of 2-isopropylanisole. This application note outlines the necessary reagents, equipment, and a step-by-step procedure, including reaction work-up and product purification.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The introduction of a nitro group onto an aromatic ring is a critical step in the synthesis of many industrially important compounds, including pharmaceuticals, dyes, and explosives. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring, as well as the reaction conditions. In the case of 2-isopropylanisole, the methoxy group is a strongly activating ortho-, para-director, while the isopropyl group is a weakly activating ortho-, para-director. This substitution pattern makes the regioselective synthesis of this compound a chemically interesting and synthetically useful transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: General reaction scheme for the nitration of 2-isopropylanisole.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted anisoles, utilizing a mixture of nitric acid and acetic anhydride. This method is often preferred for its milder reaction conditions compared to the use of mixed nitric and sulfuric acids, which can lead to undesired side reactions.

Materials and Equipment:

-

2-isopropylanisole (98% purity)

-

Acetic anhydride (≥98% purity)

-

Fuming nitric acid (≥90% purity)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylanisole (1.50 g, 10.0 mmol) in acetic anhydride (10 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath with constant stirring.

-

Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (0.70 mL, approx. 11.0 mmol) to cold acetic anhydride (5 mL) at 0 °C. Caution: This mixture is highly corrosive and the addition is exothermic. Prepare this mixture in a fume hood with appropriate personal protective equipment.

-

Addition of Nitrating Agent: Add the freshly prepared nitrating mixture dropwise to the solution of 2-isopropylanisole over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the desired this compound isomer.

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2-isopropylanisole | 1.50 g (10.0 mmol) |

| Fuming Nitric Acid | 0.70 mL (~11.0 mmol) |

| Acetic Anhydride | 15 mL (total) |

| Reaction Conditions | |

| Temperature | 0-5 °C |

| Reaction Time | 2 hours |

| Work-up & Purification | |

| Extraction Solvent | Dichloromethane |

| Washing Solutions | Water, Sat. NaHCO₃, Brine |

| Purification Method | Silica Gel Column Chromatography |

| Product | |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Expected Yield | Variable, dependent on purification efficiency |

| Appearance | Typically a yellow oil or low-melting solid |

Caption: Summary of quantitative data for the synthesis of this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of electrophilic aromatic nitration.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Fuming nitric acid and acetic anhydride are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

This protocol provides a reliable method for the synthesis of this compound from 2-isopropylanisole. The use of nitric acid in acetic anhydride offers a controlled nitration, and the detailed work-up and purification steps are crucial for obtaining the desired product with high purity. This compound can serve as a key building block for the synthesis of more complex molecules in drug discovery and development.

Nitration of Methoxy-Substituted Isopropylbenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nitration of methoxy-substituted isopropylbenzene isomers. The information is intended to guide researchers in predicting reaction outcomes and developing specific experimental procedures. Due to the activating nature of both the methoxy and isopropyl groups, these reactions proceed readily but require careful control to achieve desired regioselectivity and minimize side reactions.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a nitro group provides a versatile handle for further functional group transformations. In the case of methoxy-substituted isopropylbenzenes, the interplay of the directing effects of the strongly activating methoxy group (an ortho, para-director) and the moderately activating isopropyl group (also an ortho, para-director) governs the regiochemical outcome of the nitration. Understanding these effects is crucial for predicting and controlling the formation of specific isomers.

Regioselectivity in Nitration